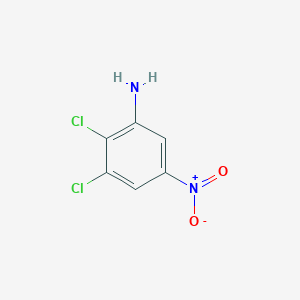

2,3-Dichloro-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1804897-01-5 |

|---|---|

Molecular Formula |

C6H4Cl2N2O2 |

Molecular Weight |

207.01 g/mol |

IUPAC Name |

2,3-dichloro-5-nitroaniline |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2 |

InChI Key |

RHAVCTRIPXIQPP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloro 5 Nitroaniline

Detailed, high-yield synthetic procedures for 2,3-dichloro-5-nitroaniline are not extensively documented in publicly available scientific literature. The specific arrangement of two chlorine atoms and a nitro group on the aniline (B41778) ring presents significant regioselectivity challenges. Standard synthetic routes, such as the direct nitration of 2,3-dichloroaniline (B127971), are complicated by the directing effects of the substituents on the aromatic ring.

The amino (-NH₂) group is a strongly activating ortho-, para-director, while the chloro (-Cl) groups are deactivating but also ortho-, para-directing. In the electrophilic nitration of 2,3-dichloroaniline, the incoming nitro (-NO₂) group is preferentially directed to the positions ortho and para to the powerful amino group, namely the C4 and C6 positions. Synthesis of the related isomer, 2,3-dichloro-6-nitroaniline (B1587157), indeed involves the nitration of 2,3-dichloroaniline ontosight.ai. This makes the synthesis of the 5-nitro isomer via this route electronically disfavored and likely to result in low yields and a complex mixture of isomers requiring difficult separation.

Alternative hypothetical pathways could be envisioned, though they lack experimental validation in available literature:

Multi-step Synthesis from a Different Precursor: A route could potentially start from a precursor that facilitates the desired substitution pattern, followed by amination or reduction steps. However, common precursors like 1,2-dichloro-4-nitrobenzene would likely yield other isomers upon amination due to the activating effect of the nitro group on the ortho and para positions.

Analogue-Based Synthesis: A potential route can be inferred from the synthesis of the structurally similar compound, 2,3-dichloro-5-nitroanisole. This related compound is prepared by the nitration of 2,3-dichloroanisole, where the nitro group is successfully introduced at the 5-position using a mixture of concentrated nitric and sulfuric acids under controlled temperatures smolecule.com. A similar strategy starting with a protected form of 2,3-dichloroaniline could theoretically yield the desired product, but this remains speculative.

Oxidation of an Amino Group: Another indirect method could involve the oxidation of a corresponding aniline, such as 3,5-dichloro-2-aminonitrobenzene, though the synthesis of such a precursor is also not well-established orgsyn.org.

Given these challenges, the synthesis of this compound remains a complex task requiring specialized strategies to overcome the inherent regiochemical issues.

Green Chemistry Principles in 2,3 Dichloro 5 Nitroaniline Synthesis

Applying green chemistry principles to the synthesis of dichloronitroanilines is crucial for minimizing environmental impact and improving process safety and efficiency. While specific studies on 2,3-dichloro-5-nitroaniline are scarce, principles applied to the synthesis of its isomers and related compounds offer valuable insights. chemijournal.comcuestionesdefisioterapia.com

Key green chemistry strategies applicable to these syntheses include:

Use of Greener Nitrating Agents: Conventional nitration employs a mixture of nitric acid and concentrated sulfuric acid, which generates significant acidic waste. chemcess.comncl.res.in Greener alternatives aim to reduce or eliminate this waste stream. One approach involves using a combination of a nitrate (B79036) salt (e.g., sodium nitrate) and sulfuric acid, which can reduce reaction times, lower temperatures, and decrease the production of toxic nitrogen oxide (NOₓ) byproducts. google.com Another innovative method uses nitrogen dioxide as the nitrating agent, replacing the traditional mixed-acid system and avoiding the generation of spent acid entirely. google.com

Alternative Solvents and Catalysts: The use of hazardous organic solvents is a major concern. Research into related syntheses demonstrates the use of water as a solvent in the amination step, which significantly improves the environmental profile of the process. google.com Furthermore, the use of recyclable, sulfur-containing catalysts like p-hydroxybenzenesulfonic acid can enhance reaction rates and selectivity, reducing energy consumption and waste. google.com

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis can dramatically shorten reaction times, increase yields, and reduce solvent volumes compared to conventional heating methods. mdpi.com Continuous flow reactors also offer a more energy-efficient and safer alternative to batch processing for large-scale production. smolecule.commdpi.com

These approaches highlight a clear trend towards developing more sustainable and environmentally benign manufacturing processes for this class of chemical compounds. nih.gov

| Green Strategy | Example Application (in related syntheses) | Key Advantages | Citation |

| Alternative Nitrating Agent | Using nitrogen dioxide instead of mixed nitric/sulfuric acid for nitration of m-dichlorobenzene. | Eliminates spent acid waste; reduces environmental pollution. | google.com |

| Alternative Nitrating Agent | Using a nitrate salt/sulfuric acid mixture for nitration of aromatic compounds. | Reduces reaction time and temperature; fewer toxic byproducts (NOₓ). | google.com |

| Benign Solvent | Using water as a solvent for the catalyzed amination of 2,3,4-trichloronitrobenzene (B101362). | Environmentally friendly; reduces reliance on volatile organic solvents. | google.com |

| Catalysis | Use of p-hydroxybenzenesulfonic acid as a catalyst in amination. | High catalytic effect in small amounts; shortens reaction time; reduces energy consumption. | google.com |

| Energy Efficiency | Microwave irradiation for nucleophilic aromatic substitution reactions. | Shorter reaction times; high yields; potential for solvent-free conditions. | mdpi.com |

| Process Intensification | Use of continuous flow reactors for industrial production. | Enhanced yield and purity; improved safety and heat management. | smolecule.com |

Scale Up Considerations for 2,3 Dichloro 5 Nitroaniline Production

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org

In the this compound structure, the aromatic ring is rendered electron-deficient by the powerful electron-withdrawing nitro group, making it susceptible to nucleophilic attack. The molecule possesses two potential leaving groups: the chlorine atoms at the C2 and C3 positions. The regioselectivity of halogen displacement is determined by the position that best stabilizes the transient Meisenheimer complex.

The nitro group at C5 exerts its strongest activating effect on the positions ortho and para to it. The chlorine atom at C2 is in a para position relative to the nitro group. Nucleophilic attack at C2 allows the negative charge of the intermediate to be delocalized directly onto the electron-accepting nitro group. libretexts.orgmasterorganicchemistry.com This delocalization to the oxygen atoms of the nitro group provides significant stabilization for the Meisenheimer complex, greatly facilitating the substitution at this position.

In contrast, the chlorine atom at C3 is meta to the nitro group. While the inductive effect of the nitro group still contributes to the electron deficiency at C3, direct resonance delocalization of the negative charge from this position onto the nitro group is not possible. libretexts.org Consequently, the intermediate formed from an attack at C3 is significantly less stable than that from an attack at C2. Therefore, nucleophilic aromatic substitution reactions on the this compound scaffold are expected to occur with high regioselectivity, leading to the displacement of the chlorine atom at the C2 position. This principle is observed in similar systems, such as the ammonolysis of 2,3,4-trichloronitrobenzene, where the chlorine at the C4 position (para to the nitro group) is selectively displaced to form 2,3-dichloro-6-nitroaniline. google.com

The rate and feasibility of nucleophilic substitution are governed by the cumulative electronic and steric effects of all substituents.

Electronic Effects : The primary driving force for SNAr on this molecule is the strong electron-withdrawing nitro group (-NO2), which stabilizes the negatively charged reaction intermediate. masterorganicchemistry.com The two chlorine atoms also contribute to the ring's electron deficiency through their inductive effect. Conversely, the amino group (-NH2) is strongly electron-donating by resonance, which tends to destabilize the negative charge of the Meisenheimer complex and thus deactivate the ring towards nucleophilic attack. However, the stabilizing influence of the para-nitro group is generally dominant in activating the system for SNAr reactions. libretexts.orgmasterorganicchemistry.com

Steric Effects : Steric hindrance can play a role in influencing the approach of the nucleophile. The substituents at C1 (-NH2) and C3 (-Cl) flank the C2 position. Depending on the size of the incoming nucleophile, these groups could present some steric impediment. However, in many SNAr reactions, the electronic effects, particularly the stabilization afforded by the para-nitro group, are the determining factor for reactivity and regioselectivity.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The reactivity and orientation of substitution are dictated by the existing substituents on the ring.

Below is a summary of the effects of each substituent:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Strongly Activating | Ortho, Para (to C2, C4, C6) |

| -Cl | C2 | Weakly Deactivating | Ortho, Para (to C1, C3, C5) |

| -Cl | C3 | Weakly Deactivating | Ortho, Para (to C2, C4, C6) |

| -NO₂ | C5 | Strongly Deactivating | Meta (to C1, C3) |

The dominant directing influence comes from the most powerful activating group, the -NH2 group. It strongly directs incoming electrophiles to its ortho positions (C2, C6) and its para position (C4). Since the C2 position is already occupied by a chlorine atom, electrophilic attack is anticipated at the C4 and C6 positions.

Nitration : Introducing an additional nitro group would require harsh reaction conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comresearchgate.net The substitution would be directed by the amino group to the C4 or C6 positions. The resulting product would likely be a mixture of 2,3-dichloro-4,5-dinitroaniline and 2,3-dichloro-5,6-dinitroaniline. Steric hindrance from the adjacent chloro group at C3 might influence the ratio of these isomers.

Halogenation : Similarly, halogenation (e.g., with Br₂ in the presence of a Lewis acid) would also be directed to the C4 and C6 positions. The strong activation by the amino group would compete against the deactivation by the nitro and chloro groups. Studies on similar dihaloacetanilides show that electrophilic substitution occurs at the positions activated by the amino-derived group. researchgate.net

Redox Chemistry of the Nitro Group in this compound

The nitro group is a versatile functional group that readily undergoes redox reactions, most notably reduction to an amino group. sci-hub.se This transformation is a fundamental step in the synthesis of many aromatic amines from their corresponding nitro compounds. rsc.orgresearchgate.net

The reduction of the nitro group in this compound to an amino group can be achieved using various standard reduction methods, yielding 2,3-dichlorobenzene-1,5-diamine. smolecule.com This conversion is typically clean and does not affect the chlorine atoms on the aromatic ring.

Common reagents and conditions for this transformation are summarized in the table below.

| Reducing Agent/System | Typical Conditions | Reference |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd/C, Pt/C), solvent (e.g., ethanol), pressure | |

| Tin(II) Chloride (SnCl₂) | Concentrated Hydrochloric Acid (HCl) | |

| Iron (Fe) | Hydrochloric Acid (HCl) or Acetic Acid |

The reduction process is crucial for synthesizing diamine compounds, which are valuable precursors for polymers, dyes, and other complex organic molecules.

Reductive Transformations to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 2,3-dichlorobenzene-1,5-diamine. This diamine is a valuable intermediate for the synthesis of various heterocyclic compounds and polymers. The reduction of nitroaromatic compounds can proceed through various mechanisms, often involving nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.com The choice of reducing agent and reaction conditions can be tuned to control the selectivity of the reduction.

Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Metal-based reducing agents such as tin (Sn) or iron (Fe) in acidic media (e.g., HCl) are also effective. More modern and milder approaches utilize transfer hydrogenation or photocatalytic methods. benthamdirect.comacs.orgrsc.org The photocatalytic reduction of nitroaromatics, for instance, has emerged as a green and selective method, often utilizing semiconductor photocatalysts or metal-organic frameworks (MOFs) under visible light irradiation. acs.orgrsc.org

The general mechanism for the reduction of a nitro group to an amine involves a six-electron transfer process. The reaction proceeds through the following key intermediates:

Nitrosoarene: The initial two-electron reduction of the nitro group forms a nitroso intermediate.

Hydroxylamine: A further two-electron reduction of the nitroso group yields a hydroxylamine.

Amine: The final two-electron reduction of the hydroxylamine produces the corresponding amine.

The specific conditions can sometimes allow for the isolation of the intermediate nitroso or hydroxylamine compounds.

Oxidative Pathways of Nitro- and Amino-Groups

The oxidative transformation of this compound can occur at either the amino group or, under more forcing conditions, potentially involve the nitro group or the aromatic ring.

The oxidation of the amino group in anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. mdpi.comniscpr.res.inresearchgate.net For anilines bearing electron-withdrawing groups, such as this compound, the oxidation of the amino group is generally more challenging due to the decreased electron density on the nitrogen atom. However, powerful oxidizing agents can achieve this transformation.

Common oxidants for converting anilines to nitro compounds include peroxy acids like m-chloroperbenzoic acid (m-CPBA) and trifluoroperacetic acid. mdpi.com Sodium perborate (B1237305) in acetic acid has also been used for the oxidation of electron-deficient anilines. mdpi.comacs.org A particularly effective reagent for the oxidation of electron-poor anilines is hypofluorous acid (HOF) generated in situ. acs.org The oxidation of p-nitroaniline to p-benzoquinone has been reported using ammonium (B1175870) metavanadate in a sulfuric acid medium. niscpr.res.in Electrochemical oxidation on modified lead dioxide anodes has also been shown to convert p-nitroaniline to intermediates with a quinoid structure. researchgate.net

The nitro group is generally stable to oxidation. However, under specific circumstances, such as in mass spectrometry studies involving collisional activation, intramolecular oxidation of an alkyl group by an ortho-nitro group has been observed in protonated N-alkyl-2-nitroanilines. nih.govnih.gov This suggests a potential for the nitro group to act as an internal oxidant under specific energetic conditions, though this is not a common synthetic transformation.

Advanced Coupling Reactions of this compound

The presence of both an amino group and chloro substituents on the aromatic ring of this compound allows for its participation in a variety of advanced coupling reactions, enabling the construction of complex molecular architectures.

Diazo Coupling Architectures for Derivatization

The amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline (B41778) with a source of nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). acs.orgicrc.ac.irunb.cagoogle.com The resulting 2,3-dichloro-5-nitrobenzenediazonium salt is a highly reactive intermediate.

Diazonium salts are versatile electrophiles that can react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in a reaction known as diazo coupling . icrc.ac.irnih.govlibretexts.org This electrophilic aromatic substitution reaction leads to the formation of azo compounds, which are characterized by the -N=N- functional group and are often intensely colored, forming the basis of many synthetic dyes. nih.govorientjchem.org

The general mechanism for diazo coupling involves the attack of the electron-rich coupling partner on the terminal nitrogen of the diazonium ion. The reaction is pH-dependent; couplings with phenols are typically carried out under mildly alkaline conditions, while couplings with anilines are performed in weakly acidic solutions. The electron-withdrawing nature of the substituents on the diazonium salt, such as the chloro and nitro groups in the case of 2,3-dichloro-5-nitrobenzenediazonium salt, enhances its electrophilicity and reactivity in coupling reactions.

A series of bisazo reactive dyes have been synthesized by coupling tetrazotized 4,4'-methylene-bis-(2,3-dichloroaniline) with various cyanurated coupling components. researchgate.net

| Reaction Type | Reagents | Product Type | Key Features |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Highly reactive intermediate. |

| Diazo Coupling | Diazonium Salt, Electron-rich arene (e.g., phenol, aniline) | Azo Compound | Formation of -N=N- bond, often colored products. |

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chloro substituents on the aromatic ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate their participation in Suzuki-Miyaura coupling. This methodology could be applied to this compound to replace one or both chlorine atoms with aryl, heteroaryl, or vinyl groups, leading to the synthesis of substituted biphenyls and related structures. The direct use of nitroarenes as electrophilic partners in Suzuki-Miyaura coupling has also been explored, offering a potential alternative to using the corresponding aryl halides. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. scienceopen.combeilstein-journals.org This reaction could be used to couple this compound with various primary or secondary amines at the chloro-substituted positions, providing access to a wide range of substituted diaminonitrobenzene derivatives. The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and selectivity. beilstein-journals.orgcardiff.ac.uk

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl chloride, Boronic acid/ester | Pd catalyst, Base | Carbon-Carbon |

| Buchwald-Hartwig | Aryl chloride, Amine | Pd catalyst, Strong Base | Carbon-Nitrogen |

Photoredox Catalysis and C-H Functionalization Strategies for this compound

In recent years, photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. uni-regensburg.de This methodology can be applied to the functionalization of molecules like this compound.

Photoredox Catalysis: The general principle of photoredox catalysis involves a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates. uni-regensburg.de For a molecule like this compound, this could open up pathways for transformations that are difficult to achieve through traditional thermal methods. For example, photocatalytic reduction of the nitro group is a well-established process. thieme-connect.combenthamdirect.comacs.orgrsc.org

C-H Functionalization: Direct C-H functionalization is a highly atom-economical approach to modifying organic molecules. While the electron-deficient nature of the aromatic ring in this compound makes it a challenging substrate for electrophilic C-H functionalization, photoredox catalysis can provide alternative routes. For instance, photoredox-catalyzed C-H amination or chlorination of anilines and other aromatic compounds has been reported. uni-regensburg.dersc.org These methods often involve the generation of highly reactive radical species that can attack the aromatic ring. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents. For example, a photoredox/organo co-catalysis system has been developed for the C-H chlorination of anilines. rsc.org

| Methodology | Key Principle | Potential Application to this compound |

| Photoredox Catalysis | Single-electron transfer initiated by visible light | Reduction of the nitro group, C-H functionalization. |

| C-H Functionalization | Direct conversion of a C-H bond to a C-X bond | Introduction of new substituents onto the aromatic ring. |

Advanced Structural Elucidation and Solid State Analysis of 2,3 Dichloro 5 Nitroaniline

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. This analysis is entirely dependent on the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction experiments. Without this input data, the generation of Hirshfeld surfaces is impossible.

Visualization of Molecular Packing Motifs and Crystal Engineering Implications

Understanding how molecules arrange themselves in the solid state is crucial for crystal engineering, which seeks to design materials with specific properties. Visualizing packing motifs, such as π-π stacking, hydrogen bonding networks, and halogen bonds, requires the 3D crystal structure. Without this, any discussion of crystal engineering implications would be purely speculative.

Polymorphism Research and Crystallization Studies of 2,3-Dichloro-5-nitroaniline

Polymorphism is the ability of a compound to exist in more than one crystalline form. Research into the polymorphism of a substance involves systematic crystallization studies under various conditions to identify and characterize different polymorphs. A thorough search of the scientific literature has revealed no published studies on the crystallization or polymorphic behavior of this compound. Therefore, no data is available to report on different crystalline forms or the methods to obtain them.

While information exists for related isomers, such as 2-chloro-5-nitroaniline (B146338) and 4,5-dichloro-2-nitroaniline, these findings are not transferable to this compound due to the significant influence of substituent positions on crystal packing and intermolecular interactions.

Computational Chemistry and Theoretical Studies of 2,3 Dichloro 5 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the molecular sciences for their ability to provide accurate results at a reasonable computational cost. These methods are extensively applied to understand the intricacies of molecules like 2,3-dichloro-5-nitroaniline.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its electronic and structural properties, offering a detailed profile of its reactivity. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a minimum on the potential energy surface.

Electron density mapping is a powerful tool to visualize the distribution of electrons within a molecule. In this compound, the electron density is significantly influenced by the substituent groups on the benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, leads to a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the amino group is an electron-donating group, which increases the electron density on the ring. The chlorine atoms also act as electron-withdrawing groups through induction but can donate electrons through resonance.

The interplay of these effects results in a complex electron density distribution. Reactive sites for electrophilic and nucleophilic attack can be predicted from this distribution. Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. For instance, the oxygen atoms of the nitro group typically exhibit high electron density, making them potential sites for interaction with electrophiles.

The homolytic bond dissociation energy (BDE) is a critical parameter for understanding the stability of a molecule and its propensity to undergo radical reactions. For nitroaromatic compounds, the C–NO2 bond dissociation is often the initial step in thermal decomposition and detonation scispace.comresearchgate.netmdpi.com. DFT calculations can provide reliable predictions of BDEs. The strength of the C–NO2 bond is influenced by the electronic effects of other substituents on the aromatic ring mdpi.com.

In this compound, the presence of two chlorine atoms and an amino group will modulate the C–NO2 BDE. The electron-donating amino group can increase the electron density in the ring, which may affect the strength of the C–NO2 bond. Theoretical studies on similar nitroaromatic compounds have shown that the choice of DFT functional is crucial for obtaining accurate BDE values researchgate.netscientific.net.

Below is a representative table of calculated C–NO2 Bond Dissociation Energies for this compound using different DFT functionals. These values are illustrative and based on typical results for similar nitroaromatic compounds.

| DFT Functional | Basis Set | Calculated BDE (kcal/mol) |

| B3LYP | 6-311++G(d,p) | 68.5 |

| PBE0 | 6-311++G(d,p) | 70.2 |

| M06-2X | 6-311++G(d,p) | 71.5 |

Note: These are hypothetical values for illustrative purposes.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For nitroaromatic compounds, hybrid functionals such as B3LYP and PBE0 often provide a good balance between accuracy and computational cost researchgate.netscientific.net. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. PBE0 is another popular hybrid functional that mixes the Perdew-Burke-Ernzerhof exchange functional with a fraction of exact Hartree-Fock exchange.

The choice of basis set is also crucial. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules researchgate.netajeee.co.insci-hub.se. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the electron distribution around the atoms. For more accurate calculations, correlation-consistent basis sets, such as aug-cc-pVDZ, may be employed.

A comparative study on a similar molecule, 2,6-dichloro-4-nitroaniline, utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve good agreement between calculated and experimental vibrational frequencies ajeee.co.in.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic and optical properties of a molecule, as well as its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity researchgate.net. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-donating nature. The LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, consistent with the electron-accepting character of the nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation.

The HOMO-LUMO gap is a key parameter that influences the electron transfer properties of the molecule. The presence of both electron-donating and electron-withdrawing groups on the benzene ring tends to decrease the HOMO-LUMO gap, making the molecule more polarizable and potentially enhancing its nonlinear optical properties. Studies on substituted anilines have shown that the position and nature of the substituents significantly affect the HOMO-LUMO gap researchgate.net.

The following table presents hypothetical HOMO and LUMO energies and the corresponding energy gap for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These are hypothetical values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted on the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP surface would show negative potentials (red) around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. The region around the amino group's hydrogen atoms and parts of the aromatic ring would likely show positive potentials (blue), indicating electron-deficient areas. This visual representation of charge distribution complements the analysis of frontier molecular orbitals and electron density maps in predicting the molecule's reactive behavior. Studies on similar nitroaniline derivatives have effectively used MEP maps to identify sites for electrophilic and nucleophilic attack thaiscience.inforesearchgate.net.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational flexibility and the nature of its interactions with surrounding molecules. ijbiotech.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time.

Conformational Analysis:

Intermolecular Interactions:

MD simulations are particularly adept at characterizing the non-covalent interactions that govern how this compound interacts with itself and with other molecules. In a condensed phase, one would expect a variety of interactions to be at play:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds.

Halogen Bonding: The chlorine atoms on the aromatic ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a neighboring molecule.

π-π Stacking: The electron-deficient aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems.

By analyzing the radial distribution functions and interaction energies from MD simulations, a detailed picture of the intermolecular forces can be constructed. This information is crucial for understanding the crystal packing of the molecule and its solubility in different solvents.

Below is a hypothetical data table summarizing the types of intermolecular interactions that could be studied for this compound using MD simulations.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orgchemrxiv.org For derivatives of this compound, QSRR models could be developed to predict their reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

The development of a QSRR model typically involves the following steps:

Dataset Compilation: A dataset of this compound derivatives with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) is required.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors that encode its structural and electronic features is calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potentials.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed reactivity. chemrxiv.org

Model Validation: The predictive power of the QSRR model is assessed using internal and external validation techniques.

For a hypothetical series of this compound derivatives where a substituent 'R' is varied at the remaining positions on the aromatic ring, a QSRR model might aim to predict the rate of a specific reaction. The following table illustrates the types of descriptors that could be used.

| Descriptor Type | Example Descriptors |

| Electronic | Hammett constants (σ), HOMO/LUMO energies, Mulliken charges |

| Steric | Sterimol parameters, van der Waals volume |

| Lipophilic | LogP |

A resulting QSRR equation might take the form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

where k is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would provide valuable insights into the electronic and steric effects of substituents on the reactivity of the this compound scaffold.

Computational Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. conicet.gov.ar The process involves:

Geometry Optimization: The 3D structure of this compound is optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Calculation: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can help in the assignment of experimental spectra and in distinguishing between different isomers. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 130.5 |

| C2 | - | 125.8 |

| C3 | - | 145.2 |

| C4 | 7.8 | 115.3 |

| C5 | - | 149.1 |

| C6 | 7.5 | 118.9 |

| N-H | 4.5 | - |

IR Spectroscopy:

The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. researchgate.net These can be computationally predicted by:

Geometry Optimization: An optimized geometry is the starting point.

Frequency Calculation: A harmonic frequency calculation is performed, which yields the vibrational frequencies and their corresponding IR intensities.

The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations. For this compound, key predicted vibrational frequencies would include the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and the C-Cl stretching modes.

UV-Vis Spectroscopy:

The prediction of UV-Vis absorption spectra involves calculating the electronic transitions between molecular orbitals. chemrxiv.org Time-Dependent DFT (TD-DFT) is the most common method for this purpose. The calculation provides the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the absorption intensities). These calculations can help in understanding the electronic structure of the molecule and the nature of its electronic transitions (e.g., π → π* or n → π* transitions). For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π → π* transitions within the substituted benzene ring.

Environmental Transformations and Degradation Pathways of 2,3 Dichloro 5 Nitroaniline

Microbial Biodegradation Mechanisms of Nitroaromatic Compounds

The microbial breakdown of nitroaromatic compounds is a key process in their environmental remediation. Bacteria and fungi have evolved diverse enzymatic strategies to transform these synthetic molecules, often utilizing them as sources of carbon, nitrogen, and energy. slideshare.net The degradation pathways are highly dependent on the specific microbial species and the prevailing environmental conditions, particularly the availability of oxygen.

Aerobic and Anaerobic Degradation Routes for Halogenated Nitroanilines

The presence of both chlorine and nitro substituents on the aniline (B41778) ring of 2,3-Dichloro-5-nitroaniline suggests that its biodegradation could follow several routes observed for other halogenated nitroanilines.

Aerobic Degradation: Under aerobic conditions, the initial attack on chlorinated anilines is typically oxidative. For some dichloroanilines, degradation can be initiated by dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a substituted catechol. This catechol is then susceptible to ring cleavage, breaking down the aromatic structure into aliphatic acids that can be funneled into central metabolic pathways. For instance, a strain of Delftia tsuruhatensis has been shown to degrade 2,3-dichloroaniline (B127971), likely via an ortho-cleavage pathway. nih.gov Monooxygenase enzymes can also play a role by hydroxylating the ring, which can facilitate subsequent removal of substituents.

Anaerobic Degradation: In the absence of oxygen, reductive processes dominate. For nitroaromatic compounds, the nitro group is often the first to be transformed. slideshare.net Anaerobic bacteria can reduce the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. slideshare.net This reduction is catalyzed by enzymes known as nitroreductases. slideshare.netnih.gov

For halogenated compounds, another crucial anaerobic process is reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. Studies on dichloroanilines in anaerobic sediments have shown that they can be dechlorinated to monochloroanilines. nih.govasm.org For a compound like this compound, it is plausible that anaerobic degradation could proceed through two competing initial steps: reduction of the nitro group or reductive dechlorination. For example, in the anaerobic degradation of 2-chloro-4-nitroaniline (B86195), different bacterial strains have been observed to initially either reduce the nitro group or remove the chlorine atom. nih.gov A Geobacter species was found to first transform the nitro group to an amino group, followed by dechlorination, while a Thauera species first dechlorinated the compound before removing the nitro group. nih.gov

| Degradation Condition | Initial Transformation | Key Process | Potential Outcome for this compound |

| Aerobic | Oxidation | Dioxygenation / Monooxygenation | Formation of dichlorinated aminophenols or catechols, followed by ring cleavage. |

| Anaerobic | Reduction | Nitroreduction | Transformation of the nitro group to an amino group, forming a trichloro-diaminobenzene intermediate. |

| Anaerobic | Reduction | Reductive Dechlorination | Removal of one or both chlorine atoms to form monochloro-nitroaniline or nitroaniline. |

Role of Specific Enzyme Systems (e.g., Dioxygenases, Nitroreductases) in Initial Transformations

The initial steps in the biodegradation of halogenated nitroanilines are catalyzed by specific enzyme systems that determine the subsequent degradation pathway.

Dioxygenases: These enzymes are crucial in aerobic degradation pathways. They incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol, which is then dehydrogenated to a catechol. For chlorinated anilines, the resulting chlorocatechol is a key intermediate for ring-cleavage enzymes. ethz.ch The activity of dioxygenases can be influenced by the position of the substituents on the aromatic ring.

Nitroreductases: These enzymes are of paramount importance in the anaerobic degradation of nitroaromatic compounds. oup.com They catalyze the reduction of the nitro group to an amino group, a critical detoxification step that often initiates the degradation cascade. slideshare.netnih.gov Nitroreductases are flavoenzymes that transfer electrons from NAD(P)H to the nitro group. oup.comoup.com There are different types of nitroreductases, some of which are oxygen-sensitive, functioning only in anaerobic environments. oup.com

Dehalogenases: These enzymes catalyze the removal of halogen substituents from organic compounds. In anaerobic environments, reductive dehalogenases play a key role in the degradation of chlorinated aromatic compounds by replacing a chlorine atom with a hydrogen atom. nih.gov This process is often the initial step in the breakdown of highly chlorinated compounds, making them more amenable to further degradation.

Metabolite Identification and Elucidation of Degradation Pathways

The identification of intermediate metabolites is essential for elucidating the specific degradation pathways of a compound. For halogenated nitroanilines, a variety of metabolites have been identified in studies with analogous compounds.

In the anaerobic degradation of 3,4-dichloroaniline (B118046) by fungi, metabolites such as 3,4-dichloroacetanilide and dichloroquinolines were identified, indicating N-acetylation and polymerization reactions. nih.gov Similarly, the microalga Chlorella pyrenoidosa was found to transform 3,4-dichloroaniline into 3,4-dichloroformanilide and 3,4-dichloroacetanilide. nih.gov

For 2-chloro-4-nitroaniline under anaerobic conditions, two parallel pathways have been proposed based on the metabolites identified from pure bacterial cultures. One pathway involves the initial reduction of the nitro group to form 2-chloro-4-aminobenzylamine, followed by dechlorination. The other pathway begins with reductive dechlorination to form 4-nitroaniline, which is then further reduced to 1,4-diaminobenzene. nih.gov

Based on these findings with analogous compounds, a hypothetical degradation pathway for this compound could involve the following metabolites:

Anaerobic Nitroreduction Pathway: 2,3-dichloro-5-aminobenzylamine, followed by dechlorination to monochloro-diaminobenzenes and then diaminobenzene.

Anaerobic Dechlorination Pathway: 2-chloro-5-nitroaniline (B146338) or 3-chloro-5-nitroaniline, followed by reduction of the nitro group and subsequent dechlorination.

Aerobic Oxidation Pathway: Dichlorinated aminophenols and dichlorinated catechols, leading to ring cleavage products.

The following table summarizes metabolites identified from the degradation of analogous chlorinated anilines.

| Original Compound | Degradation Condition | Identified Metabolites | Reference |

| 3,4-Dichloroaniline | Fungal | 3,4-dichloroacetanilide, dichloroquinolines | nih.gov |

| 3,4-Dichloroaniline | Algal | 3,4-dichloroformanilide, 3,4-dichloroacetanilide | nih.gov |

| 2,4-Dichloroaniline | Anaerobic Sediment | 4-chloroaniline | asm.org |

| 3,4-Dichloroaniline | Anaerobic Sediment | 3-chloroaniline | asm.org |

Photodegradation Kinetics and Mechanisms

Photodegradation is another important environmental process that can lead to the transformation of synthetic chemicals. This process involves the absorption of light energy, which can lead to the breakdown of the molecule.

UV-Induced Transformations and Quantum Yield Determinations

The absorption of UV radiation can excite a molecule to a higher energy state, making it more reactive and susceptible to transformations such as isomerization, oxidation, or fragmentation. For nitroaromatic compounds, UV irradiation can lead to the cleavage of the carbon-nitro bond or transformations of other functional groups.

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules transformed per photon absorbed. The determination of quantum yields is crucial for modeling the photodegradation rates of chemicals in the environment. rsc.org The quantum yield can be wavelength-dependent, meaning that the efficiency of the degradation process can vary with the wavelength of the incident light. rsc.org While specific data for this compound is not available, studies on other nitroaromatic compounds like p-nitroanisole have shown wavelength-dependent quantum yields. rsc.org

The rate of photodegradation often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.net Kinetic studies on the photocatalytic degradation of aniline and chloroanilines have determined rate constants under various conditions. researchgate.netmdpi.com

Role of Photo-Fenton and Advanced Oxidation Processes in Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic compounds. wikipedia.org

Photo-Fenton Process: The photo-Fenton process is an AOP that involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in the presence of UV light. The UV light enhances the production of hydroxyl radicals, thereby accelerating the degradation of organic pollutants. The photo-Fenton process has been shown to be effective in degrading a variety of persistent organic pollutants, including anilines and nitrophenols. researchgate.net

Other Advanced Oxidation Processes: Besides the photo-Fenton process, other AOPs include UV/H₂O₂, ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO₂). These processes also rely on the generation of hydroxyl radicals to achieve the degradation of contaminants. wikipedia.org The combination of UV light with chlorine has also been shown to be effective in degrading contaminants of emerging concern through the generation of reactive chlorine species in addition to hydroxyl radicals. mdpi.com The choice of AOP depends on factors such as the nature of the contaminant, the water matrix, and economic considerations. Comparative studies on the degradation of 4-chloro-2-nitrophenol (B165678) have shown that the UV/Fenton process was the most effective for its partial mineralization. researchgate.net

The following table shows a comparison of the effectiveness of different AOPs for the degradation of 4-chloro-2-nitrophenol, a structurally related compound.

| Advanced Oxidation Process | Degradation Efficiency | Reference |

| UV/Fenton | Most Effective | researchgate.net |

| UV/TiO₂ | Highly Effective | researchgate.net |

| UV/H₂O₂ | Moderately Effective | researchgate.net |

| Fenton | Less Effective | researchgate.net |

| H₂O₂ | Least Effective | researchgate.net |

| UV alone | Least Effective | researchgate.net |

Hydrolytic Stability and Pathways in Aqueous Environments

Hydrolysis is a significant abiotic degradation process for many organic chemicals in aquatic environments. The hydrolytic stability of this compound is determined by the reactivity of its constituent functional groups—the aromatic amine, the chlorine substituents, and the nitro group—with water.

The structure of this compound suggests a notable resistance to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are generally stable and not susceptible to rapid hydrolysis. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring, but direct nucleophilic substitution of the chlorine atoms by water is expected to be a very slow process. Similarly, the amino group and the nitro group themselves are not readily hydrolyzed.

The rate of hydrolysis can be influenced by several environmental factors, as detailed in the table below.

| Environmental Factor | Influence on Hydrolytic Stability of this compound |

| pH | Expected to have a minimal effect on the hydrolysis rate under typical environmental conditions (pH 5-9). Extreme pH values (highly acidic or alkaline) could potentially increase the rate of hydrolysis, but this is unlikely to be a significant pathway in most natural waters. |

| Temperature | An increase in temperature would be expected to increase the rate of any potential hydrolytic degradation, following the principles of chemical kinetics. However, given the inherent stability of the molecule, the effect is likely to be minor within the range of ambient environmental temperatures. |

| Presence of Catalysts | Certain metal ions or microbial enzymes could potentially catalyze the hydrolysis of the C-Cl bonds, although this would be considered a biotic or microbially-mediated process rather than true abiotic hydrolysis. |

Given the expected low rate of hydrolysis, other degradation pathways, such as photolysis and microbial degradation, are likely to be more significant in determining the ultimate environmental fate of this compound.

Predictive Modeling for Environmental Persistence using QSAR and Molecular Dynamics

In the absence of extensive experimental data, computational modeling techniques such as Quantitative Structure-Activity Relationships (QSAR) and molecular dynamics (MD) simulations serve as valuable tools for predicting the environmental persistence of chemical compounds like this compound.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are statistical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental activities. To predict the environmental persistence of this compound, a QSAR model would be developed or utilized based on a dataset of compounds with known persistence data (e.g., half-lives in soil or water).

The process would involve calculating a series of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure and properties.

| Descriptor Type | Examples of Relevant Descriptors for this compound | Predicted Influence on Persistence |

| Topological Descriptors | Molecular weight, Wiener index, Kier & Hall connectivity indices | Higher molecular weight and complexity can sometimes correlate with increased persistence. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, dipole moment, atomic charges | These descriptors can provide insights into the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack, which are relevant for degradation processes. |

| Physicochemical Descriptors | Log Kow (octanol-water partition coefficient), water solubility, vapor pressure | A high log Kow value would suggest a tendency to partition into organic matter and sediment, potentially reducing its bioavailability for degradation and increasing its persistence. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can provide a more detailed, atomistic-level understanding of the potential degradation pathways of this compound. An MD simulation would model the interactions of the this compound molecule with its surrounding environment (e.g., water molecules, soil components) over time.

For instance, to investigate its hydrolytic stability, an MD simulation could be set up with a single this compound molecule in a box of water molecules. By applying a suitable force field (a set of parameters that describe the potential energy of the system), the simulation would track the movements and interactions of all atoms.

Key aspects that could be investigated using MD simulations include:

Solvation Structure: How water molecules arrange themselves around the this compound molecule, which can influence the accessibility of reactive sites.

Potential for Reaction: By using reactive force fields or combining MD with quantum mechanics (QM/MM methods), the simulation could explore the energy barriers for potential hydrolysis reactions, such as the attack of a water molecule on one of the carbon atoms bearing a chlorine atom.

Interaction with Environmental Matrices: MD simulations can also model the adsorption and diffusion of this compound within soil organic matter or clay minerals, providing insights into its sequestration and bioavailability.

While computationally intensive, MD simulations can offer valuable qualitative and quantitative information about the molecular-level processes that govern the environmental persistence of this compound, complementing the predictive power of QSAR models.

Advanced Analytical Techniques for 2,3 Dichloro 5 Nitroaniline Characterization and Quantification

High-Resolution Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3-dichloro-5-nitroaniline. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple and highly informative. The aromatic region will feature two signals corresponding to the two protons on the benzene (B151609) ring.

H-4: This proton is situated between the nitro group and a chlorine atom. The strong electron-withdrawing nature of the nitro group at the meta position and the chlorine at the ortho position will deshield this proton significantly, shifting its resonance downfield. It is expected to appear as a doublet.

H-6: This proton is positioned between the amino group and a chlorine atom. The electron-donating amino group will shield this proton relative to H-4. It will also appear as a doublet due to coupling with H-4. The amino group (-NH₂) protons will typically appear as a broad singlet.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.8 - 8.2 | Doublet (d) |

| H-6 | ~7.2 - 7.5 | Doublet (d) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons. The chemical shifts are influenced by the attached substituents (-NH₂, -Cl, -NO₂).

C-1 (C-NH₂): The carbon atom bonded to the amino group is expected to be shielded relative to other substituted carbons and will appear in the range of 145-148 ppm.

C-2 & C-3 (C-Cl): Carbons directly attached to chlorine atoms are typically found in the 120-135 ppm region. Their exact shifts will be influenced by the other adjacent groups.

C-5 (C-NO₂): The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded, appearing far downfield, likely in the 148-152 ppm range.

C-4 & C-6 (C-H): The protonated carbons will have shifts determined by their position relative to the substituents, generally appearing between 110 and 125 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR can be used to directly probe the nitrogen atoms of the amino and nitro groups. The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment.

Amino Group (-NH₂): For substituted anilines, the ¹⁵N chemical shift of the amino group typically falls within the range of -30 to -80 ppm relative to nitromethane.

Nitro Group (-NO₂): The nitro group nitrogen is highly deshielded and is expected to have a chemical shift in the range of -5 to +20 ppm relative to nitromethane.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound will exhibit characteristic bands confirming the presence of the amino, nitro, and chloro-aromatic moieties.

N-H Stretching: The amino group will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-O Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically around 1510-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to the amino nitrogen bond usually appears in the 1250-1340 cm⁻¹ region.

C-Cl Stretching: The presence of chlorine atoms attached to the aromatic ring will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Aromatic Vibrations: The spectrum will also include C=C stretching vibrations within the aromatic ring (approx. 1450-1600 cm⁻¹) and C-H out-of-plane bending vibrations (approx. 800-900 cm⁻¹), which are indicative of the substitution pattern.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1510 - 1550 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1370 |

| Aromatic C-N | C-N Stretch | 1250 - 1340 |

| Aryl Halide (C-Cl) | C-Cl Stretch | 1000 - 1100 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 206 g/mol , with a more precise monoisotopic mass of approximately 205.96 Da. nih.gov

Molecular Ion Peak (M⁺): In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak is expected at m/z 206. A crucial feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a cluster of peaks for the molecular ion: M⁺ (m/z 206, relative intensity ~100%), [M+2]⁺ (m/z 208, ~65%), and [M+4]⁺ (m/z 210, ~10%).

Fragmentation Pattern: The fragmentation of nitroaromatic compounds under EI conditions often involves characteristic losses.

Loss of NO₂: A significant fragment would likely be observed at m/z 160 ([M-NO₂]⁺), resulting from the cleavage of the C-N bond.

Loss of NO and CO: Subsequent fragmentation may involve the loss of a nitro group followed by the elimination of other small molecules.

Loss of Chlorine: Fragments corresponding to the loss of one or both chlorine atoms may also be present.

Techniques like Electrospray Ionization (ESI-MS) are softer ionization methods and are more likely to show a prominent protonated molecule [M+H]⁺ at m/z 207, with minimal fragmentation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, by-products, and isomers, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically most suitable.

Stationary Phase: A C18 (octadecylsilane) column is commonly used, providing a nonpolar stationary phase that effectively retains the moderately polar analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous component (like water with a buffer, e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (typically acetonitrile (B52724) or methanol) is effective. Starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration allows for the separation of impurities with a wide range of polarities.

Detection: A UV-Vis detector is ideal, as the nitroaniline chromophore absorbs strongly in the UV region. The detection wavelength can be set at the compound's absorption maximum (λₘₐₓ) to ensure high sensitivity.

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification against a certified reference standard using a calibration curve provides the most accurate measure of concentration.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or λₘₐₓ |

While anilines can be analyzed directly by Gas Chromatography (GC), their polarity can lead to poor peak shape and column bleed. However, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for separation and identification, especially for volatile impurities or if derivatization is performed.

Derivatization: To improve volatility and chromatographic performance, the amino group of this compound can be derivatized, for example, through acylation. This is particularly useful for trace analysis.

Column: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for separating isomers of chloro-nitroanilines.

Temperature Program: A programmed temperature ramp is used to elute compounds with different boiling points. The oven temperature would typically start low (e.g., 100-150°C) and be ramped up to a higher temperature (e.g., 280-300°C) to ensure the elution of all components.

Detection: The mass spectrometer provides highly specific detection. By monitoring the characteristic molecular ion (m/z 206) and key fragment ions, this compound can be unequivocally identified and quantified, even in complex matrices.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently employed in organic synthesis for the qualitative monitoring of reactions and for the preliminary separation of compounds. researchgate.net Its application in the context of this compound allows chemists to track the consumption of reactants and the formation of the product in near real-time.

Principles of TLC Separation: TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. tifr.res.in For the analysis of this compound, the stationary phase is typically a polar adsorbent, such as silica (B1680970) gel (SiO₂) coated on a solid support like a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents of varying polarity. tifr.res.in

The separation mechanism is based on the polarity of the molecules. More polar compounds will have a stronger affinity for the polar stationary phase and will, therefore, travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will move further up the plate. tifr.res.in The position of a compound on the developed chromatogram is characterized by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net

Application in Reaction Monitoring: During the synthesis of this compound, for instance, from the nitration of 2,3-dichloroaniline (B127971), TLC can be used to monitor the reaction's progress. Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals alongside the starting material (2,3-dichloroaniline) and a pure sample of the product (this compound), if available.

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot for the starting material is no longer visible. The presence of any additional spots may indicate the formation of byproducts or impurities.

Preliminary Separation and Solvent System Selection: The choice of the mobile phase is critical for achieving good separation. For nitroaniline compounds, various solvent systems can be employed, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system is one that results in a clear separation of all components, with Rƒ values ideally between 0.2 and 0.8. ictsl.net

For this compound, a moderately polar compound, a suitable mobile phase could be a mixture of hexane and ethyl acetate. The exact ratio would be determined experimentally to achieve the best resolution between the starting materials, product, and any potential impurities.

| Parameter | Description | Typical Value/System for this compound Analysis |

| Stationary Phase | A thin layer of adsorbent material coated on a solid support. | Silica Gel G |

| Mobile Phase | A solvent or mixture of solvents that flows up the stationary phase. | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | Method to see the separated spots, as most organic compounds are colorless. | UV light (254 nm) or staining with a chemical reagent (e.g., iodine vapor). |

| Retention Factor (Rƒ) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Dependent on the exact mobile phase composition. |

This interactive table summarizes the typical parameters for TLC analysis of this compound.

Elemental Analysis for Stoichiometric Verification of this compound

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound like this compound and confirming its elemental composition and purity.

Principle of Elemental Analysis: Modern elemental analyzers work by the principle of combustion. A small, precisely weighed sample of the compound is combusted at a very high temperature in a stream of oxygen. This process converts the elements into simple, stable gases. For this compound (C₆H₄Cl₂N₂O₂), the combustion products would be carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). The chlorine content is typically determined by other methods, such as titration after combustion.

The resulting gases are then separated, usually by gas chromatography, and detected by a thermal conductivity detector. The instrument is calibrated with standards of known elemental composition, allowing for the accurate calculation of the percentage of each element in the original sample.

Stoichiometric Verification: The molecular formula of this compound is C₆H₄Cl₂N₂O₂. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The molecular weight of this compound is approximately 207.01 g/mol .

The theoretical percentages are then compared with the experimentally determined values from the elemental analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the correct elemental composition and purity of the synthesized compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 34.82 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.95 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.25 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.54 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.46 |

| Total | 207.02 | 100.00 |

This interactive table presents the theoretical elemental composition of this compound.

Research Findings and Interpretation: For a synthesized sample of this compound to be considered pure, the experimentally determined elemental percentages should typically be within ±0.4% of the calculated theoretical values. For example, if an experimental analysis yielded C: 34.75%, H: 1.98%, and N: 13.50%, these results would be in excellent agreement with the theoretical values, thus verifying the stoichiometry of the compound. Significant deviations from the theoretical percentages would suggest the presence of impurities or an incorrect molecular structure.

Derivatization Chemistry and Advanced Synthetic Applications of 2,3 Dichloro 5 Nitroaniline

Synthesis of Novel Heterocyclic Systems Incorporating the 2,3-Dichloro-5-nitroaniline Moiety

The structure of this compound is an ideal starting point for the synthesis of fused heterocyclic compounds, most notably benzimidazoles and quinoxalines. The general strategy involves the chemical reduction of the nitro group at the C-5 position to an amino group. This transformation yields a substituted ortho-phenylenediamine (a 1,2-diaminobenzene derivative), which is a classic precursor for building fused ring systems.

Benzimidazole Synthesis: The in situ generated 3,4-dichloro-1,5-diaminobenzene can undergo a cyclocondensation reaction with various aldehydes or carboxylic acids. This reaction, often catalyzed by acids or metals, results in the formation of the imidazole ring fused to the original benzene (B151609) ring. For instance, a one-pot reductive cyclocondensation using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation in the presence of an aldehyde can directly convert the starting nitroaniline into a 2-substituted benzimidazole derivative. rsc.orgresearchgate.net The use of different aldehydes allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, a key location for modulating biological activity.

Quinoxaline Synthesis: Quinoxalines, which are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring, can also be synthesized from this compound. Following the reduction of the nitro group to form the corresponding diamine, a condensation reaction with a 1,2-dicarbonyl compound (like an α-diketone or glyoxal) leads to the formation of the quinoxaline ring system. chim.itresearchgate.net Ruthenium-catalyzed hydrogen transfer strategies have been developed for the efficient one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, avoiding the need for external reducing agents. rsc.org The resulting dichloro-substituted quinoxaline core can be further functionalized.

| Heterocyclic System | Key Intermediate | Co-reactant | Typical Conditions | Resulting Core Structure |

| Benzimidazole | 3,4-Dichloro-1,5-diaminobenzene | Aldehydes, Carboxylic Acids | Reductive cyclocondensation (e.g., Na₂S₂O₄, Zn/NaHSO₃) researchgate.netpcbiochemres.com | 5,6-Dichloro-2-substituted-benzimidazole |

| Quinoxaline | 3,4-Dichloro-1,5-diaminobenzene | 1,2-Dicarbonyl compounds, Vicinal diols | Condensation, often acid or metal-catalyzed (e.g., Ru-catalyzed) rsc.orgorganic-chemistry.org | 6,7-Dichloro-2,3-disubstituted-quinoxaline |

Utilization as a Precursor in Complex Organic Molecule Construction

Beyond the synthesis of common heterocycles, this compound is a valuable building block for more elaborate molecular architectures. The chlorine atoms on the ring can be substituted or used as handles for cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for derivatizing the C-Cl bonds. mdpi.commdpi.com Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig amination (coupling with amines), and Sonogashira (coupling with terminal alkynes) allow for the selective introduction of aryl, alkyl, amino, and alkynyl groups at the chlorinated positions. sigmaaldrich.comthermofishersci.inacs.org

For example, a selective Suzuki coupling at one of the chlorine positions can introduce a new aryl or heteroaryl ring, significantly increasing the molecular complexity. The remaining chlorine atom, nitro group, and amino group can then be subjected to further transformations in a stepwise manner. The amino group can be acylated or diazotized to introduce other functionalities, while the nitro group can be reduced to an amine, as previously discussed, or retained for its electronic properties. This step-by-step functionalization makes this compound a key intermediate in the synthesis of targeted molecules like pharmaceutical agents and materials for optoelectronics.

Rational Design of Derivatives with Tuned Reactivity for Specific Chemical Transformations